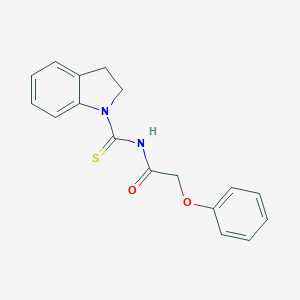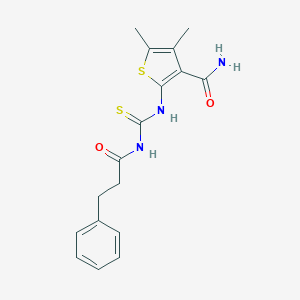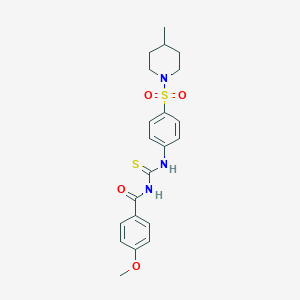![molecular formula C18H14N2O3S B467481 N-[(4-fenoxifenil)carbamotiol]furano-2-carboxamida CAS No. 642957-30-0](/img/structure/B467481.png)
N-[(4-fenoxifenil)carbamotiol]furano-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Phenoxyphenyl)carbamothioyl]furan-2-carboxamide is a chemical compound with the molecular formula C18H14N2O3S . It has an average mass of 338.380 Da and a monoisotopic mass of 338.072510 Da .
Synthesis Analysis
The synthesis of a similar compound, N-(4-bromophenyl)furan-2-carboxamide, was achieved by reacting furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N, yielding the product in excellent yields of 94% . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base to afford N-(4-bromophenyl)furan-2-carboxamide analogues in moderate to good yields (43–83%) .Molecular Structure Analysis
The molecule contains a total of 44 bonds. There are 24 non-H bonds, 13 multiple bonds, 7 rotatable bonds, 2 double bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 urea (-thio) derivative, 1 imide (-thio), 1 ether (aromatic), and 1 Furane .Mecanismo De Acción
Target of Action
Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
It’s known that furan-containing compounds have diverse modes of action depending on their specific chemical structure and the disease area they are employed in .
Biochemical Pathways
Furan-containing compounds are known to interact with various biochemical pathways, leading to their diverse pharmacological effects .
Result of Action
N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide and its derivatives have shown significant anti-cancer activity against HepG2, Huh-7, and MCF-7 human cancer cell lines . They also exhibited significant anti-microbial activity .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PPF has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize and has shown low toxicity in preclinical studies. However, PPF has some limitations, including its poor solubility in water, which can limit its bioavailability in vivo.
Direcciones Futuras
There are several future directions for PPF research, including the development of novel formulations to improve its bioavailability and therapeutic efficacy. Further studies are also needed to elucidate the underlying mechanisms of PPF's therapeutic effects and to identify its potential applications in other disease models. Additionally, clinical studies are needed to evaluate the safety and efficacy of PPF in humans.
Métodos De Síntesis
PPF can be synthesized through various methods, including the reaction of 4-phenoxyphenyl isothiocyanate with furan-2-carboxylic acid. The reaction is carried out in the presence of a catalyst and solvent under specific conditions to yield PPF with high purity and yield.
Aplicaciones Científicas De Investigación
Actividad Antibacteriana
Los derivados del furano han llamado la atención debido a su notable eficacia terapéutica. En el contexto de la resistencia microbiana, los investigadores han explorado compuestos basados en furano como posibles agentes antibacterianos. Estos derivados exhiben actividad contra bacterias gram-positivas y gram-negativas . Se necesitan más estudios para explorar su mecanismo de acción y optimizar su efectividad.
Potencial Anticancerígeno
Si bien no se menciona explícitamente para este compuesto específico, los derivados del furano se han investigado por sus propiedades anticancerígenas. Los investigadores han explorado sus efectos en varias líneas celulares cancerosas, incluido el carcinoma hepatocelular (HepG2), el cáncer de mama (MCF-7) y el cáncer de hígado (Huh-7) . Investigar el potencial anticancerígeno de N-[(4-fenoxifenil)carbamotiol]furano-2-carboxamida podría ser una vía interesante.
Propiedades
IUPAC Name |
N-[(4-phenoxyphenyl)carbamothioyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c21-17(16-7-4-12-22-16)20-18(24)19-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H2,19,20,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGVEVJFNHZSOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B467425.png)
![N-[(4-phenoxyphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467428.png)
![N-[(4-pyrrolidin-1-ylsulfonylphenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B467431.png)


![N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylpropanamide](/img/structure/B467460.png)
![N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-2-iodobenzamide](/img/structure/B467470.png)


![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B467486.png)

![3-chloro-N-((4-(morpholinosulfonyl)phenyl)carbamothioyl)benzo[b]thiophene-2-carboxamide](/img/structure/B467501.png)


